
Isophthalanilide,4''-di-2-imidazolin-2-yl-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-BIS[4-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)PHENYL]-4-METHOXY-BENZENE-1,3-DICARBOXAMIDE is a complex organic compound featuring imidazole rings. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS[4-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)PHENYL]-4-METHOXY-BENZENE-1,3-DICARBOXAMIDE typically involves the formation of imidazole rings through the reaction of glyoxal and ammonia. The reaction conditions often require the use of polar solvents and specific catalysts to ensure the proper formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-BIS[4-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)PHENYL]-4-METHOXY-BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N,N-BIS[4-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)PHENYL]-4-METHOXY-BENZENE-1,3-DICARBOXAMIDE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of N,N-BIS[4-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)PHENYL]-4-METHOXY-BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The imidazole rings in the compound can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with a similar imidazole structure.
Omeprazole: An antiulcer drug featuring an imidazole moiety.
Uniqueness
N,N-BIS[4-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)PHENYL]-4-METHOXY-BENZENE-1,3-DICARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple interactions with biological targets, making it a versatile compound for research and development .
Eigenschaften
CAS-Nummer |
21693-94-7 |
|---|---|
Molekularformel |
C27H26N6O3 |
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-methoxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C27H26N6O3/c1-36-23-11-6-19(26(34)32-20-7-2-17(3-8-20)24-28-12-13-29-24)16-22(23)27(35)33-21-9-4-18(5-10-21)25-30-14-15-31-25/h2-11,16H,12-15H2,1H3,(H,28,29)(H,30,31)(H,32,34)(H,33,35) |
InChI-Schlüssel |
LWXXHQDDIHAVLF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NCCN3)C(=O)NC4=CC=C(C=C4)C5=NCCN5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


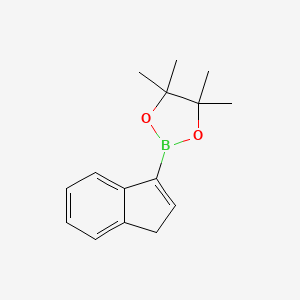
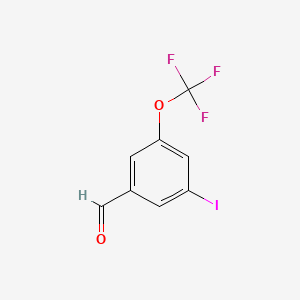
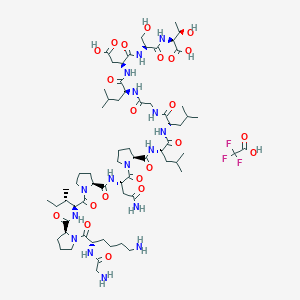
![2,2'-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone]](/img/structure/B14015951.png)
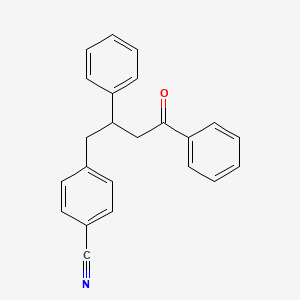
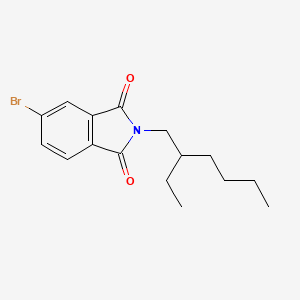
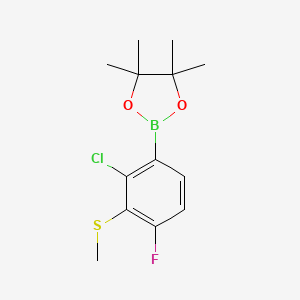
![1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea](/img/structure/B14015978.png)
![N-[(3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide](/img/structure/B14015990.png)
![4-Methyl-2-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14015992.png)
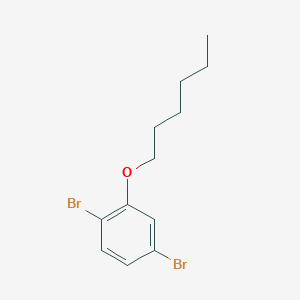

![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B14016024.png)
![[4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine](/img/structure/B14016029.png)
